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Hexamethoxydisilane - 5851-07-0

Hexamethoxydisilane

Catalog Number: EVT-306097
CAS Number: 5851-07-0
Molecular Formula: C6H18O6Si2
Molecular Weight: 242.37 g/mol
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Product Introduction

Description

Hexamethoxydisilane (HMDS) is a chemical compound classified as an alkoxydisilane. It serves as a precursor in material science, specifically in the synthesis of silicon-containing materials like silicon dioxide (SiO2) and silicon oxycarbide (SiOC) glasses. These materials find applications in various fields including optics, electronics, and protective coatings. [, , ]

Future Directions
  • New Material Synthesis: Exploring HMDS as a precursor for synthesizing novel silicon-containing materials, such as silicon oxycarbide (SiOC) glasses, holds promise for developing advanced materials with tailored properties. []

    Compound Description: Tetraethoxysilane (TEOS), also known as tetraethyl orthosilicate, is a colorless liquid widely used as a precursor in the sol-gel process for synthesizing silica materials [].

    Relevance: Tetraethoxysilane, similar to hexamethoxydisilane, is a tetraalkoxysilane used as a precursor in sol-gel processing of silica-based materials [, ]. While hexamethoxydisilane possesses two silicon atoms bridged by a Si-Si bond, TEOS has a single silicon atom bonded to four ethoxy groups. Both compounds are sources of silicon dioxide upon hydrolysis and condensation reactions.

    Compound Description: Hexaethoxydisilane is an alkoxydisilane used in the sol-gel synthesis of silicon dioxide materials. Research suggests it can yield materials containing nanocrystalline silicon after high-temperature annealing [].

Tetramethoxysilane

    Compound Description: Tetramethoxysilane (TMOS) is a tetraalkoxysilane and a commonly used precursor in sol-gel synthesis. It serves as a source of silicon dioxide upon hydrolysis and condensation, finding applications in various fields, including the preparation of silica-based materials [].

    Relevance: Tetramethoxysilane, like hexamethoxydisilane, is employed as a precursor for silicon dioxide in materials science [, ]. The structural distinction lies in tetramethoxysilane having one silicon atom bonded to four methoxy groups, while hexamethoxydisilane has two silicon atoms bridged by a Si-Si bond, each bonded to three methoxy groups.

Hexakis(ethylamino)disilane (AHEAD™)

    Compound Description: Hexakis(ethylamino)disilane (AHEAD™) is an organosilicon compound used as a precursor for silicon-containing thin films in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques [].

    Compound Description: Hexamethyldisilane is a simple disilane, serving as a model compound in studying the reactivity of silicon-silicon bonds [].

Octamethoxytrisiloxane and Dodecamethoxy-neopentasilane

    Compound Description: Octamethoxytrisiloxane and dodecamethoxy-neopentasilane are higher-order alkoxysilanes, with three and five silicon atoms, respectively. They serve as alternative coupling agents in amide bond formation reactions. [, ]

    Relevance: These compounds are structurally related to hexamethoxydisilane, as they all belong to the alkoxysilane family. The increasing number of silicon atoms and methoxy groups in these compounds, compared to hexamethoxydisilane, can lead to different reactivity and properties as coupling agents in organic synthesis and potential precursors for silica-based materials. [, ]

Overview

Hexamethoxydisilane is a silane compound that plays a significant role in various chemical and industrial applications. It is primarily utilized in the synthesis of siloxane polymers and as a coupling agent in the formulation of coatings, adhesives, and sealants. The compound's unique structure allows it to participate in reactions that enhance the properties of materials, making it valuable in fields such as materials science, nanotechnology, and surface chemistry.

Source

Hexamethoxydisilane can be synthesized through several methods, including the reaction of silane derivatives with methanol or by hydrolysis of chlorosilanes followed by methanol treatment. Its commercial availability is often through specialized chemical suppliers who provide it for research and industrial applications.

Classification

Hexamethoxydisilane is classified as an organosilicon compound, specifically a silane. It falls under the category of alkoxysilanes, which are characterized by the presence of alkoxy groups attached to silicon atoms. This classification highlights its reactivity and functionality in forming siloxane bonds.

Synthesis Analysis

Methods

The synthesis of hexamethoxydisilane typically involves the following methods:

  1. Hydrolysis of Chlorosilanes: Chlorosilanes react with water to form silanol intermediates, which can then be treated with methanol to yield hexamethoxydisilane.
  2. Direct Reaction with Methanol: Silanes can react directly with methanol under controlled conditions to produce hexamethoxydisilane.

Technical Details

The synthesis usually requires specific conditions such as controlled temperature and pressure to ensure high yield and purity. The reaction environment must be anhydrous to prevent premature hydrolysis.

Molecular Structure Analysis

Structure

Hexamethoxydisilane has the chemical formula C6H18O6Si2\text{C}_6\text{H}_{18}\text{O}_6\text{Si}_2. The molecular structure consists of two silicon atoms bonded to three methoxy groups each. The general structure can be represented as:

 OCH3 3Si Si OC3 3\text{ OCH}_3\text{ }_3\text{Si Si OC}_3\text{ }_3

This structure showcases the connectivity between silicon atoms and their respective methoxy groups.

Data

  • Molecular Weight: Approximately 206.4 g/mol
  • Boiling Point: Around 210 °C
  • Density: Approximately 1.03 g/cm³
Chemical Reactions Analysis

Reactions

Hexamethoxydisilane participates in various chemical reactions, including:

  1. Hydrolysis: In the presence of water, hexamethoxydisilane hydrolyzes to form silanol compounds, which can further condense to form siloxane networks.
     OCH3 3Si Si OC3 3+2H2OSi OH Si OH 6 CH3OH\text{ OCH}_3\text{ }_3\text{Si Si OC}_3\text{ }_3+2\text{H}_2\text{O}\rightarrow \text{Si OH Si OH 6 CH}_3\text{OH}
  2. Condensation Reactions: The silanol groups formed can undergo condensation reactions to create siloxane linkages, contributing to polymer formation.

Technical Details

These reactions are influenced by factors such as pH, temperature, and concentration of reactants. Control over these parameters is crucial for optimizing the desired properties of the final product.

Mechanism of Action

Process

The mechanism of action for hexamethoxydisilane primarily involves its ability to form siloxane bonds through hydrolysis and subsequent condensation reactions. Upon exposure to moisture or water vapor, hexamethoxydisilane hydrolyzes to produce reactive silanol groups that can further react with other silanol groups or moisture in the environment.

Data

  • Activation Energy: The activation energy for hydrolysis reactions typically ranges from 50-80 kJ/mol.
  • Reaction Rate: The rate of reaction increases significantly with higher temperatures and increased moisture content.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Mildly alcoholic odor
  • Viscosity: Low viscosity at room temperature

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and acetone but reacts with water.
  • Reactivity: Highly reactive towards moisture, leading to rapid hydrolysis.
Applications

Hexamethoxydisilane has numerous scientific uses, including:

  1. Silicone Polymer Production: It serves as a precursor for silicone polymers used in various applications such as adhesives, sealants, and coatings.
  2. Surface Treatment Agents: Utilized as a coupling agent to enhance adhesion between inorganic substrates and organic materials.
  3. Nanotechnology: Employed in the synthesis of silica nanoparticles for use in drug delivery systems and as fillers in composites.
  4. Coatings Industry: Acts as a crosslinking agent in coatings that require enhanced durability and resistance to environmental factors.
Plasma-Enhanced Polymerization Mechanisms

Electron Impact Dissociation Pathways in HMDSO Plasma Activation

Electron impact dissociation serves as the primary initiation mechanism for HMDSO plasma polymerization. The symmetric molecular structure of HMDSO, (CH₃)₃-Si-O-Si-(CH₃)₃, contains several bonds with differing dissociation energies that determine fragmentation pathways when subjected to electron bombardment. The Si-C bond (bond energy: 4.6 eV) demonstrates significantly higher susceptibility to electron impact dissociation compared to the Si-O bond (bond energy: 8.3 eV) and C-H bond (bond energy: 3.5 eV) [6]. Experimental studies using mass spectrometry reveal that electron energies between 15-70 eV produce distinct fragmentation patterns, with the dominant dissociation pathway involving cleavage of Si-C bonds to yield trimethylsilyl (•Si(CH₃)₃) radicals and pentamethyldisiloxane (Si₂OC(CH₃)₅) species [5]. This preferential cleavage occurs because the activation energy for electron impact dissociation must exceed bond energies by several electronvolts due to molecular excitation requirements [6].

Table 1: Primary Electron Impact Dissociation Pathways in HMDSO Plasma

Electron Energy RangeDominant Fragmentation PathwayPrimary Radical ProductsCross-Section (m²)
5-10 eVMinimal dissociationNone detected<0.7×10⁻²²
10-15 eVSi-C bond cleavage•Si(CH₃)₃, Si₂OMe₅0.7-18.3×10⁻²²
15-70 eVMultiple bond cleavages•SiMe₂, •SiMe, •CH₃Up to 180×10⁻²⁰

Beyond the primary Si-C cleavage, secondary dissociation mechanisms become increasingly significant at higher electron energies (15-70 eV). These include: (1) Si-O bond cleavage producing •Si(CH₃)₃ radicals and •OSi(CH₃)₃ radicals, though with lower efficiency than Si-C cleavage; (2) Si-C and C-H bond breaking yielding Si₂(CH₃)₄OH species; and (3) complex multi-bond dissociation generating methyl radicals (•CH₃) and smaller silyl fragments [5]. The cross-section for global dissociation increases dramatically with electron energy, from 0.7×10⁻²² m² at 10 eV to 180×10⁻²⁰ m² at 70 eV, indicating greater fragmentation efficiency at higher energies [5]. This energy-dependent fragmentation behavior directly influences the distribution of film-forming precursors in the plasma phase, with implications for the chemical composition and structural properties of deposited plasma polymer films.

Role of Energy Input (W/F Ratio) on Radical Formation Kinetics

The energy input per mass unit, expressed as the W/F parameter (where W represents discharge power and F the monomer flow rate), critically determines radical formation kinetics and subsequent film growth mechanisms in HMDSO plasmas. This parameter governs the electron density and energy distribution within the plasma, directly influencing electron-molecule collision frequencies and consequently the fragmentation efficiency of HMDSO molecules [6]. Experimental observations demonstrate a non-linear relationship between W/F values and radical production yields, with distinct threshold effects observed for different fragment types. Trimethylsilyl radical (•Si(CH₃)₃) formation exhibits a lower activation threshold compared to methyl radical (•CH₃) production, consistent with their respective bond dissociation energies [6].

Table 2: W/F Parameter Influence on HMDSO Fragmentation Kinetics

W/F Range (MJ/kg)Radical Formation CharacteristicsDeposition Rate TrendFilm Chemical Composition
<50Limited fragmentationLow, linear increaseHigh organic content (Si:O:C ≈ 1:1:3)
50-100Optimal •Si(CH₃)₃ productionMaximum growth rateBalanced SiOₓCy (Si:O:C ≈ 1:1.5:2)
>100Excessive fragmentationDecline due to etchingInorganic, SiO₂-like (Si:O:C ≈ 1:2:0.5)

At low W/F values (<50 MJ/kg), insufficient energy input results in minimal fragmentation, where intact HMDSO molecules contribute to film growth through weakly cross-linked, highly organic polymer structures with stoichiometry approaching Si:O:C = 1:1:3. As W/F increases to the optimal range (50-100 MJ/kg), enhanced electron-molecule collisions promote efficient Si-C bond cleavage, maximizing the production of •Si(CH₃)₃ radicals that serve as primary film-forming species. This leads to peak deposition rates and films with balanced organic-inorganic character (Si:O:C ≈ 1:1.5:2) [6]. Beyond the threshold of approximately 100 MJ/kg, excessive energy input induces several detrimental effects: (1) secondary fragmentation of primary radicals creates highly reactive but non-film-forming species like •SiH₃ and atomic hydrogen; (2) increased ion bombardment causes physical sputtering of deposited films; and (3) etching reactions dominate over deposition, particularly through hydrogen abstraction and formation of volatile silanes. The net effect manifests as reduced deposition rates and formation of inorganic, SiO₂-like films with high oxygen content and minimal carbon incorporation (Si:O:C ≈ 1:2:0.5) [6].

Interplay Between Gas-Phase Fragmentation and Surface Reactivity

The plasma polymerization of HMDSO involves a complex sequence where gas-phase fragmentation products interact with growing film surfaces through multiple reaction channels. Mass spectrometry analysis of HMDSO plasmas identifies several key reactive intermediates beyond the primary •Si(CH₃)₃ radicals, including methyl radicals (•CH₃), silylene species (:Si(CH₃)₂), and various oxygen-containing fragments such as Si₂O(CH₃)₅⁺ [5]. These species exhibit markedly different surface reactivities and sticking coefficients, leading to competitive surface processes that determine film chemistry. Trimethylsilyl radicals demonstrate exceptionally high surface reactivity with near-unity sticking probability, enabling direct incorporation into the growing polymer network through silyl-silyl or silyl-oxygen bonding [5]. In contrast, methyl radicals exhibit significantly lower surface reactivity and predominantly participate in hydrogen abstraction reactions that create surface-active sites rather than direct incorporation [5].

The surface reactivity of plasma species becomes particularly evident when comparing deposition processes under different plasma conditions. In pure HMDSO plasmas, where fragmentation produces predominantly silyl and methyl radicals, film growth occurs through two parallel mechanisms: (1) silyl radical insertion into surface Si-H or Si-OH groups forming Si-Si or Si-O-Si linkages; and (2) recombination reactions between surface silyl radicals [5]. Thermal desorption spectrometry studies of electron-irradiated HMDSO films reveal surprisingly low yields of volatile products like CH₄ and C₂H₆, suggesting that methyl groups either incorporate into the growing film or form stable termination species rather than undergoing complete abstraction [3]. The detection of tetramethylsilane (TMS) as a minor product further indicates radical recombination events between methyl and silyl species both in the gas phase and on surfaces [3].

When oxygen is introduced into HMDSO plasmas, gas-phase chemistry shifts dramatically toward complete oxidation of methyl groups and enhanced production of oxygen-rich siloxane precursors. Surface reactions then transition toward heterogeneous oxidation processes where adsorbed silyl species react with atomic oxygen or OH radicals to form cross-linked siloxane (Si-O-Si) networks [4]. This oxidation pathway progressively eliminates organic content from the deposited films, transforming them from polymeric HMDSO-based materials toward inorganic silicon dioxide-like structures. The surface reactions exhibit Langmuir-Hinshelwood kinetics, where adsorption of oxygen species becomes rate-limiting at low oxygen partial pressures, while at high oxygen concentrations, the surface becomes saturated with oxidizing species, shifting the rate limitation to the supply of silicon-containing precursors [4].

Influence of Reactor Geometry on Film Growth Dynamics

The three-dimensional configuration of plasma reactors induces significant spatial variations in HMDSO plasma polymerization through several interconnected physical and chemical mechanisms. Research employing specialized cavity (depth: 5-20 mm) and undercut (aspect ratio: 1-5) geometries reveals that film growth dynamics in complex structures deviate substantially from planar surfaces due to several factors [4]. First, the penetration depth of energetic electrons and ions decreases dramatically with increasing aspect ratio, creating spatial gradients in plasma activation intensity. Second, molecular diffusion of reactive species becomes progressively restricted in high-aspect-ratio features, establishing concentration gradients along the penetration depth. Third, recombination losses on surfaces before reaching the deposition zone increase significantly in confined geometries [4].

Table 3: Geometric Effects on HMDSO Plasma Polymerization in Complex Structures

Geometric ParameterEffect on Plasma PropertiesConsequence for Film GrowthMitigation Strategies
Cavity Depth
<5 mmMinimal plasma attenuationUniform chemical compositionNone required
5-10 mmModerate ion flux reductionDepth-dependent Si:O ratioIncreased bias voltage
>10 mmSevere electron/ion depletionOnly entrance depositionPulsed plasma operation
Undercut Aspect Ratio
<2Limited shadowingConformal coverageStandard conditions
2-4Significant flux anisotropyAsymmetric sidewall coverageSubstrate rotation
>4Complete line-of-sight blockingNo deposition on hidden surfacesRemote plasma sources

In cavity structures, experimental measurements demonstrate a progressive transition from inorganic to organic film chemistry along the penetration depth. Near the cavity entrance (0-2 mm depth), direct exposure to the main plasma results in high-energy ion bombardment that promotes dense, cross-linked SiO₂-like films with low carbon content (Si:O:C ≈ 1:2:0.1). At intermediate depths (2-5 mm), reduced ion flux and increased radical diffusion length favor polymer-like growth with higher methyl group incorporation (Si:O:C ≈ 1:1:1.5). Beyond 5 mm depth, only highly mobile neutral radicals such as •Si(CH₃)₃ can penetrate, resulting in organic-rich, loosely cross-linked polysiloxane films (Si:O:C ≈ 1:1:3) [4]. The deposition rate decreases exponentially along the cavity axis, dropping to <10% of the entrance value at 10 mm depth due to recombination losses and reduced precursor flux [4].

For undercut geometries, the aspect ratio (height-to-width) critically determines film conformality. At low aspect ratios (<2), conventional plasma polymerization achieves relatively uniform coverage on all surfaces due to sufficient radical diffusion and moderate ion scattering. As the aspect ratio increases beyond 2, geometric shadowing creates severe deposition non-uniformity, with several distinct effects: (1) horizontal surfaces facing the plasma receive maximum ion flux, yielding dense, inorganic films; (2) vertical sidewalls obtain moderate radical flux but minimal ion bombardment, resulting in intermediate organic content; and (3) re-entrant features and shadowed areas receive only low-flux, low-energy neutral species, depositing highly organic, low-density polymers [4]. The addition of oxygen to HMDSO plasmas introduces additional complexity through gas-phase oxidation reactions that produce less mobile, highly reactive species like atomic oxygen and OH radicals. These species exhibit limited diffusion into high-aspect-ratio features due to high surface reactivity and short diffusion lengths, creating oxidation gradients where surfaces near the opening develop SiO₂-like chemistry while hidden areas maintain carbon-rich composition [4].

Properties

CAS Number

5851-07-0

Product Name

Hexamethoxydisilane

IUPAC Name

trimethoxy(trimethoxysilyl)silane

Molecular Formula

C6H18O6Si2

Molecular Weight

242.37 g/mol

InChI

InChI=1S/C6H18O6Si2/c1-7-13(8-2,9-3)14(10-4,11-5)12-6/h1-6H3

InChI Key

LMQGXNPPTQOGDG-UHFFFAOYSA-N

SMILES

CO[Si](OC)(OC)[Si](OC)(OC)OC

Canonical SMILES

CO[Si](OC)(OC)[Si](OC)(OC)OC

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